molecular formula C7H13ClN4O2 B12763972 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride CAS No. 151602-32-3

2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride

Cat. No.: B12763972
CAS No.: 151602-32-3
M. Wt: 220.66 g/mol
InChI Key: MKGLFWYIGXEOAI-AAGWESIMSA-N
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Description

2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride is a chemical compound with the molecular formula C7H12ClN3O3. It is known for its unique structure, which includes both an imino group and a carboxyl group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride typically involves the reaction of pyrrolidine derivatives with aminocarbonyl compounds under controlled conditions. One common method involves the condensation of pyrrolidine with aminocarbonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride apart is its unique combination of an imino group and a carboxyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

151602-32-3

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c8-5(12)4-11-3-1-2-6(11)10-7(9)13;/h1-4H2,(H2,8,12)(H2,9,13);1H/b10-6+;

InChI Key

MKGLFWYIGXEOAI-AAGWESIMSA-N

Isomeric SMILES

C1C/C(=N\C(=O)N)/N(C1)CC(=O)N.Cl

Canonical SMILES

C1CC(=NC(=O)N)N(C1)CC(=O)N.Cl

Origin of Product

United States

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